1,3-Benzodioxole, 2-methyl-2-(2-(N-methyl-N-phenethylamino)ethyl)-, hydrochloride

Description

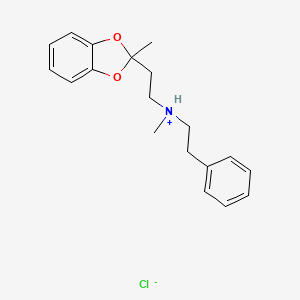

This compound features a 1,3-benzodioxole core substituted with a methyl group and a 2-(N-methyl-N-phenethylamino)ethyl side chain, forming a hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical or material science applications.

Properties

CAS No. |

65210-32-4 |

|---|---|

Molecular Formula |

C19H24ClNO2 |

Molecular Weight |

333.8 g/mol |

IUPAC Name |

methyl-[2-(2-methyl-1,3-benzodioxol-2-yl)ethyl]-(2-phenylethyl)azanium;chloride |

InChI |

InChI=1S/C19H23NO2.ClH/c1-19(21-17-10-6-7-11-18(17)22-19)13-15-20(2)14-12-16-8-4-3-5-9-16;/h3-11H,12-15H2,1-2H3;1H |

InChI Key |

CYCWLUDUJPXWHU-UHFFFAOYSA-N |

Canonical SMILES |

CC1(OC2=CC=CC=C2O1)CC[NH+](C)CCC3=CC=CC=C3.[Cl-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,3-Benzodioxole, 2-methyl-2-(2-(N-methyl-N-phenethylamino)ethyl)-, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzodioxole ring, followed by the introduction of the methyl group and the phenethylamino group. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1,3-Benzodioxole, 2-methyl-2-(2-(N-methyl-N-phenethylamino)ethyl)-, hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential effects on cellular processes and molecular interactions. In medicine, it is investigated for its potential therapeutic properties, including its effects on neurotransmitter systems. In industry, it may be used in the development of new materials and chemical products .

Mechanism of Action

The mechanism of action of 1,3-Benzodioxole, 2-methyl-2-(2-(N-methyl-N-phenethylamino)ethyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

Key structural variations among benzodioxole derivatives and related amines include substituent type, chain length, and aromatic substitution patterns. These differences influence melting points, solubility, and biological activity.

Table 1: Comparative Physical Properties of Selected Compounds

Key Observations :

- Chain Length Impact : Longer alkyl chains (e.g., γ-phenylpropyl vs. β-phenylethyl) correlate with lower melting points, suggesting reduced crystallinity or weaker intermolecular forces .

- Aromatic vs. Heterocyclic Cores : Replacing benzodioxole with pyrimidine (Thonzylamine) or piperidine (4-Diphenylmethoxypiperidine) alters electronic properties and bioactivity. For instance, Thonzylamine acts as an antihistamine, while benzodioxole derivatives may target PDE4 .

Electrochemical Behavior

1,3-Benzodioxole derivatives can act as solid-electrolyte interphase (SEI) precursors in lithium-ion batteries. However, the target compound’s performance may differ from simpler benzodioxole additives due to its bulky substituents. For example, 1,3-benzodioxole alone shows inferior cycling stability compared to TEGME (triethylene glycol dimethyl ether) in LiBOB-based electrolytes, suggesting steric hindrance from substituents could further reduce efficacy .

Biological Activity

1,3-Benzodioxole, 2-methyl-2-(2-(N-methyl-N-phenethylamino)ethyl)-, hydrochloride, commonly referred to as a derivative of methylenedioxyphenethylamine, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by its complex structure which includes a benzodioxole moiety and an amino functional group that may contribute to its pharmacological properties.

- Molecular Formula : C19H24ClNO2

- Molecular Weight : 315.86 g/mol

- CAS Number : 6292-91-7

- Chemical Structure : The compound features a methylenedioxybenzene core, which is known for various bioactive properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Antitumor Activity

Recent studies have highlighted the potential of 1,3-benzodioxole derivatives in enhancing anti-tumor efficiency. Research indicates that these compounds can be conjugated with arsenical precursors to form organic arsenicals that exhibit significant anti-cancer properties. For instance, a study showed that these conjugates effectively inhibited the thioredoxin system in cancer cells, leading to tumor elimination without damaging normal tissues .

| Compound | Mechanism of Action | Cancer Type | Efficacy |

|---|---|---|---|

| PZ2 | Inhibition of Trx system | Leukemia | High |

| PFZ2 | Enhanced anti-proliferation | Various | Moderate |

3. Anticonvulsant Properties

The benzodioxole structure has been linked to anticonvulsant activity through its metabolites. For example, the metabolism of stiripentol (another benzodioxole derivative) suggests that similar compounds could also possess anticonvulsant effects .

Case Studies and Research Findings

A notable study explored the synthesis of various benzodioxole derivatives and their biological activities. The findings indicated that while some derivatives exhibited significant anti-cancer properties, others had minimal effects on cancer cell proliferation even at high dosages . This variability underscores the importance of structural modifications in determining biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.